
Benzoic acid, 3-amino-, octyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3-amino-, octyl ester: is an organic compound that belongs to the class of esters. It is derived from benzoic acid, where the carboxyl group is esterified with an octyl group, and an amino group is attached to the benzene ring at the meta position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3-amino-, octyl ester typically involves the esterification of 3-amino benzoic acid with octanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions. The general reaction can be represented as follows:
3-Amino benzoic acid+OctanolH2SO4Benzoic acid, 3-amino-, octyl ester+Water
Industrial Production Methods: In industrial settings, the esterification process is often carried out in large reactors with continuous stirring and controlled temperature. The use of catalysts and solvents can vary depending on the specific requirements of the production process. After the reaction, the product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: Benzoic acid, 3-amino-, octyl ester can undergo hydrolysis in the presence of an acid or base to yield 3-amino benzoic acid and octanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amino group on the benzene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups.
Major Products:
Hydrolysis: 3-Amino benzoic acid and octanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Benzoic acid, 3-amino-, octyl ester is used as an intermediate in the synthesis of various organic compounds. It is also studied for its reactivity and properties in different chemical reactions.
Biology: In biological research, this compound is used to study the effects of esters on biological systems. It can be used as a model compound to understand the behavior of similar esters in biological environments.
Medicine: Its antimicrobial and antifungal properties are also of interest for pharmaceutical applications .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its pleasant odor makes it suitable for use in perfumes and flavoring agents .
Mecanismo De Acción
The mechanism of action of benzoic acid, 3-amino-, octyl ester involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing the active components, 3-amino benzoic acid and octanol. These components can then interact with various molecular targets, such as enzymes and receptors, to exert their effects. The amino group on the benzene ring can also participate in hydrogen bonding and other interactions with biological molecules .
Comparación Con Compuestos Similares
- Benzoic acid, 3-amino-, ethyl ester
- Benzoic acid, 4-(dimethylamino)-, octyl ester
- Benzoic acid, octyl ester
Comparison: Benzoic acid, 3-amino-, octyl ester is unique due to the presence of both an amino group and an octyl ester group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the amino group can enhance the compound’s reactivity in substitution reactions, while the octyl ester group can influence its solubility and interaction with biological membranes .
Propiedades
Número CAS |
52222-35-2 |
|---|---|
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
octyl 3-aminobenzoate |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-11-18-15(17)13-9-8-10-14(16)12-13/h8-10,12H,2-7,11,16H2,1H3 |
Clave InChI |
RAXSNRAVDGVYCR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)C1=CC(=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


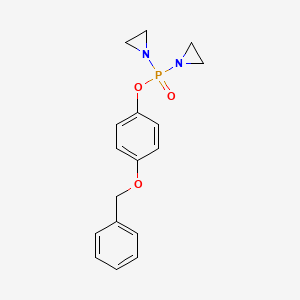



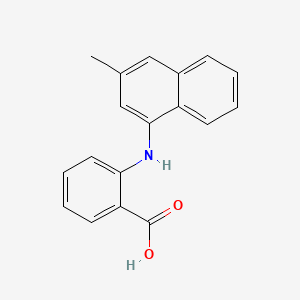
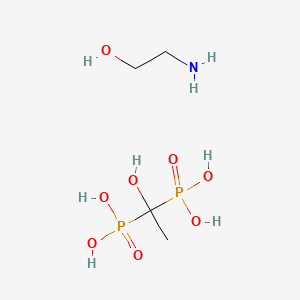
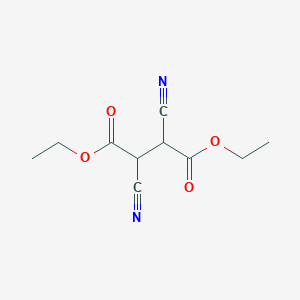
![Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide](/img/structure/B14652757.png)
![4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14652758.png)
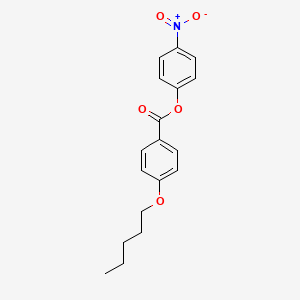
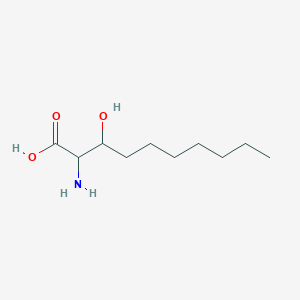
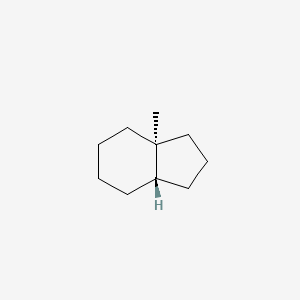
![Silane, [3-(chlorodimethylsilyl)propyl]trimethyl-](/img/structure/B14652785.png)
![ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14652794.png)
